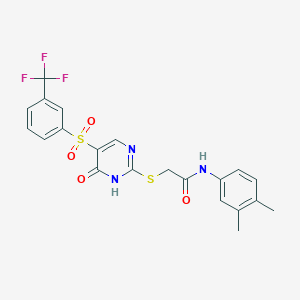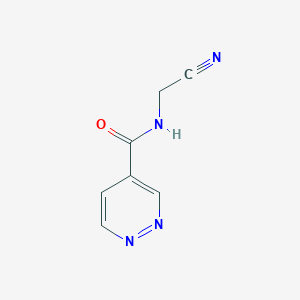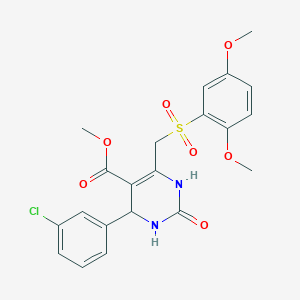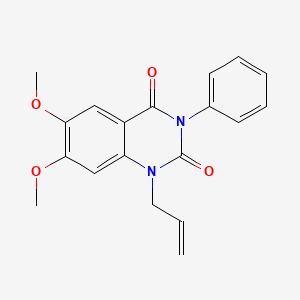![molecular formula C20H17ClN4O2 B2814993 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 2034497-97-5](/img/structure/B2814993.png)
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring. These types of compounds are often studied for their potential pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Compounds incorporating the 1,3,4-oxadiazole and pyrazole moieties have shown promising antibacterial properties. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with notable effectiveness being highlighted in compound 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (Rai et al., 2009).
Fungicidal and Insecticidal Applications
Research has also shown that 1,3,4-oxadiazole derivatives possess potential fungicidal and insecticidal activities. A study on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) revealed higher fungicidal activity against rice sheath blight, a significant rice disease in China, indicating their potential use in agriculture (Chen et al., 2000).
Anticancer and Apoptosis Inducing Applications
Some oxadiazole derivatives have been identified as apoptosis inducers, which could potentially be used as anticancer agents. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has shown activity against breast and colorectal cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties, providing valuable applications in material science and engineering. Pyranopyrazole derivatives, for example, have been investigated as inhibitors for mild steel corrosion in acidic solutions, showing high inhibition efficiency and suggesting their use in protecting metals from corrosion (Yadav et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-26-17-9-8-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-7-5-4-6-12(14)2/h4-10,15,18,22,24H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQLDSBVRCFEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)
![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)

![2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide](/img/structure/B2814919.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)


![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)
![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)